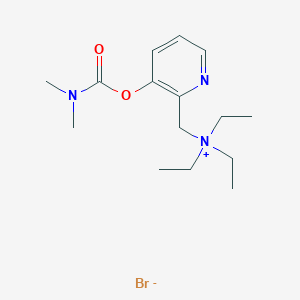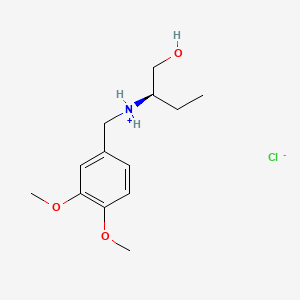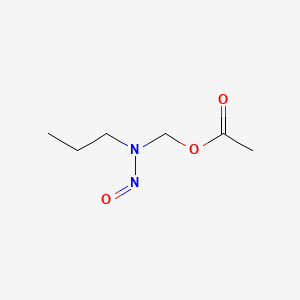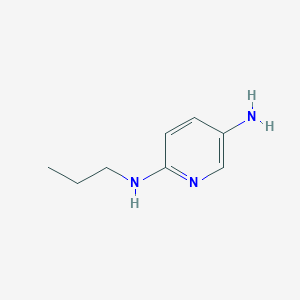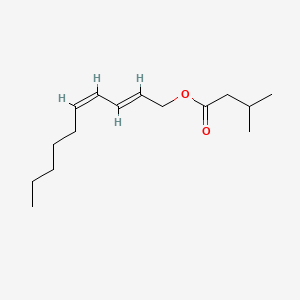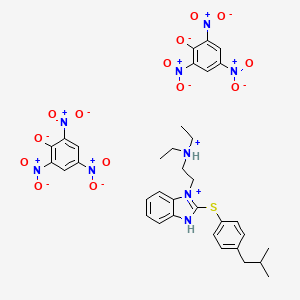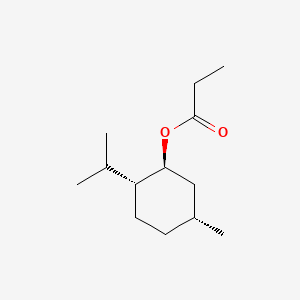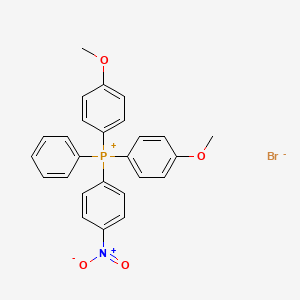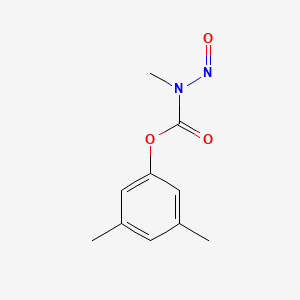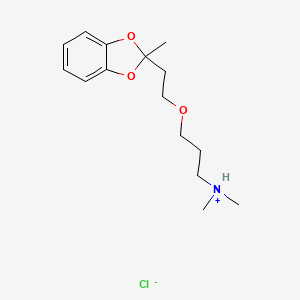
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a heptadecyl chain attached to a methoxy-substituted cyclohexa-2,5-diene-1,4-dione core. Its structural features make it a subject of study in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecyl bromide and 2,5-dimethoxy-1,4-benzoquinone.
Alkylation Reaction: The heptadecyl bromide undergoes an alkylation reaction with 2,5-dimethoxy-1,4-benzoquinone in the presence of a strong base like potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexa-2,5-diene-1,4-dione core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene structure to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.
Applications De Recherche Scientifique
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is studied for its potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways such as the MAPK pathway, leading to effects like apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Similar in structure but with a shorter alkyl chain.
2-Methoxycyclohexa-2,5-diene-1,4-dione: Lacks the long alkyl chain, making it less hydrophobic.
Uniqueness
2-Heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties and potential biological activities compared to its shorter-chain analogs.
Propriétés
Formule moléculaire |
C24H40O3 |
|---|---|
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
2-heptadecyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-22(25)20-23(27-2)24(21)26/h19-20H,3-18H2,1-2H3 |
Clé InChI |
QEXKEEHFBIWZLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC(=O)C=C(C1=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


